molecular formula C25H23N3O2S B2474681 [1,1'-Biphenyl]-4-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897468-39-2

[1,1'-Biphenyl]-4-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2474681
CAS No.: 897468-39-2
M. Wt: 429.54
InChI Key: AKPQQXPDIZKXIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Scientific Research Applications

Antimicrobial Activity

Research on similar compounds to [1,1'-Biphenyl]-4-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone has shown potential in antimicrobial activity. For instance, Patel, Agravat, and Shaikh (2011) synthesized pyridine derivatives demonstrating variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, Mhaske et al. (2014) reported moderate to good antimicrobial activity in synthesized thiazole and piperazine derivatives (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Antitumor Activity

Compounds related to this compound have shown antitumor properties. Bhole and Bhusari (2011) synthesized compounds that inhibited the growth of various cancer cell lines, including leukemia and lung cancer (Bhole & Bhusari, 2011).

Anti-mycobacterial Activity

Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes, with several compounds showing potential against Mycobacterium tuberculosis (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).

Corrosion Inhibition

Singaravelu, Bhadusha, and Dharmalingam (2022) studied the inhibition of mild steel corrosion using organic inhibitors, including piperazin-1-yl methanone derivatives, showing significant inhibition efficiency (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Properties

IUPAC Name

[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S/c1-30-21-11-12-22-23(17-21)31-25(26-22)28-15-13-27(14-16-28)24(29)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPQQXPDIZKXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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